molecular formula C18H24N4 B1356956 N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine CAS No. 290297-25-5

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine

Cat. No.: B1356956
CAS No.: 290297-25-5
M. Wt: 296.4 g/mol
InChI Key: LCQDUKXKKBAUIO-UHFFFAOYSA-N
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Description

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine is a chemical compound with the molecular formula C18H24N4. It is a derivative of pyridine, featuring a methyl group at the 6th position, a 4-methylpiperazin-1-yl group at the 6th position, and an o-tolyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine typically involves multiple steps, starting with the reaction of pyridine derivatives with appropriate reagents to introduce the desired functional groups. One common synthetic route involves the following steps:

  • Nitration: Pyridine is nitrated to introduce a nitro group at the 3-position.

  • Reduction: The nitro group is reduced to an amine group.

  • Methylation: The amine group is methylated to form N-methylpyridin-3-amine.

  • Piperazine Addition: The 4-methylpiperazin-1-yl group is introduced through a substitution reaction.

  • O-Tolyl Group Introduction: The o-tolyl group is added through a final substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

  • Reduction: Reduction reactions can be performed to reduce nitro groups or other functional groups present in the molecule.

  • Substitution: Substitution reactions can introduce different functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxides and hydroxides of the compound.

  • Reduction Products: Reduced forms of the compound, such as amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine has shown potential as a biological probe. It can be used to study various biological processes and pathways due to its ability to interact with specific molecular targets.

Medicine: This compound has been investigated for its potential medicinal properties. It may serve as a lead compound for the development of new drugs, particularly in the field of oncology, where its derivatives could be used as anticancer agents.

Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its derivatives can be employed in the synthesis of active ingredients for pesticides and herbicides.

Mechanism of Action

The mechanism by which N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and the derivatives of the compound.

Comparison with Similar Compounds

  • N-Methylpiperazine: A simpler derivative lacking the pyridine and o-tolyl groups.

  • 4-Methylpiperazin-1-yl derivatives: Compounds with similar piperazine structures but different substituents.

  • Pyridine derivatives: Other pyridine-based compounds with different functional groups.

Uniqueness: N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine is unique due to its combination of structural features, which allow it to interact with specific molecular targets and pathways. Its versatility in synthetic applications and potential medicinal properties set it apart from similar compounds.

Properties

IUPAC Name

N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-14-6-4-5-7-15(14)16-12-18(20-13-17(16)19-2)22-10-8-21(3)9-11-22/h4-7,12-13,19H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQDUKXKKBAUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2NC)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 0.5 g (1.4 mMol) [6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-carbamic acid methyl ester in 3.0 ml dichloromethane was added over 10 minutes to a solution of 1.98 ml (6.9 mMol ) Red-Al® (70% in toluene) and 2.5 ml toluene (exothermic, cool with a water bath to avoid temperature to go >50° C.). The reaction mixture was stirred 2 hours at 50° C., cooled to 0° C., and 4 ml aqueous NaOH 1N were carefully (exothermic) added over 15 minutes, followed by 20 ml ethyl acetate. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic extracts were washed with deionized water and brine, dried (Na2SO4) and concentrated under reduced pressure to yield 0.37 g (89%) methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine as an orange resin.
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1.98 mL
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4 mL
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20 mL
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Synthesis routes and methods II

Procedure details

35 g (124 mMol) 6-(4-Methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-ylamine were dissolved in 273 ml ortho-formic acid trimethyl ester and 8 drops trifluoroacetic acid were added. The reaction mixture was refluxed for 3 hours then concentrated under reduced pressure and dried under high vacuum. The residue was dissolved in 100 ml tetrahydrofuran and added dropwise at 0° C. to a suspension of 9.4 g (248 mMol) lithium alimunium hydride in 300 ml tetrahydrofuran. The reaction mixture was stirred at room temperature for 1 hour, cooled again to 0° C. and its pH was brought to 1 by careful addition of aqueous HCl 28%. After 5 minutes, the pH was raised to 10 by addition of aqueous NaOH 28%, the reaction mixture was filtered on Hyflo and concentrated under reduced pressure. The residue was chromatographed (eluent: dichloromethane/methanol 9:1) to yield 23.6 g (64%) methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine as a brown oil.
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35 g
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300 mL
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Synthesis routes and methods III

Procedure details

A solution of 0.5 g (1.4 mMol) [6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-carbamic acid methyl ester in 3.0 ml dichloromethane was added over 10 minutes to a solution of 1.98 ml (6.9 mMol ) Red-Al® (70% in toluene) and 2.5 ml toluene (exothermic, cool with a water bath to avoid temperature to go >50° C.). The reaction mixture was stirred 2 hours at 50° C. in CH2Cl2, extracted with ethyl acetate and cooled to 0° C. 4 ml Aqueous NaOH 1N were carefully (exothermic) added over 15 minutes, followed by 20 ml ethyl acetate. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic extracts were washed with deionized water and brine, dried (Na2SO4) and concentrated under reduced pressure to yield 0.37 g (89%) methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine as an orange resin.
Quantity
1.98 mL
Type
reactant
Reaction Step One
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3 mL
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solvent
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0 (± 1) mol
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2.5 mL
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Synthesis routes and methods IV

Procedure details

A solution of 35 g (124 mmol) 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-ylamine in 270 ml trimethyl orthoformate and 8 drops trifluoroacetic acid was heated for 3 h at 130° C. The reaction mixture was evaporated and dried in vacuo for 30 min. The residual oil was dissolved in 100 ml tetrahydrofuran and was added dropwise under ice cooling to 9.4 g (248 mmol) lithium aluminum hydride in 300 ml tetrahydrofuran. The reaction mixture was stirred for lh at room temperature, cooled to 0° C. again and acidified (pH 1-2) by addition of 28% hydrochloric acid solution. After stirring for 5 min, 28% sodium hydroxide solution was added to reach pH 10. The solution was filtered over celite, evaporated and purified by flash chromatography to give 23.6 g (64%) of the title compound as a light brown oil.
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35 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Reactant of Route 3
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Reactant of Route 4
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Reactant of Route 5
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Reactant of Route 6
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine

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